

Comparing the effects of flg22 and nlp20 on plant immunity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flagellin 22*

Cat. No.: *B612679*

[Get Quote](#)

A Comparative Guide to Flg22 and Nlp20 in Plant Immunity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two well-characterized microbe-associated molecular patterns (MAMPs), flg22 and nlp20, on plant immunity. The information presented is supported by experimental data to assist researchers in selecting the appropriate elicitor for their studies and to provide a comprehensive understanding of their distinct and overlapping roles in activating plant defense responses.

Introduction

Flg22, a 22-amino acid peptide from the N-terminus of bacterial flagellin, and nlp20, a 20-amino acid peptide conserved in Necrosis and Ethylene-inducing Peptide 1 (Nep1)-like proteins (NLPs) from bacteria, fungi, and oomycetes, are potent elicitors of Pattern-Triggered Immunity (PTI) in many plant species.^{[1][2]} Both are recognized by cell surface pattern recognition receptors (PRRs), initiating a cascade of downstream signaling events that culminate in a broad-spectrum defense response.^{[3][4]} While both MAMPs trigger core PTI responses, there are notable differences in the timing, magnitude, and nature of the immunity they induce.^{[5][6]}

Comparative Analysis of Immune Responses

The following tables summarize the quantitative differences observed in key early and late immune responses triggered by flg22 and nlp20 in the model plant *Arabidopsis thaliana*.

Table 1: Early Immune Responses

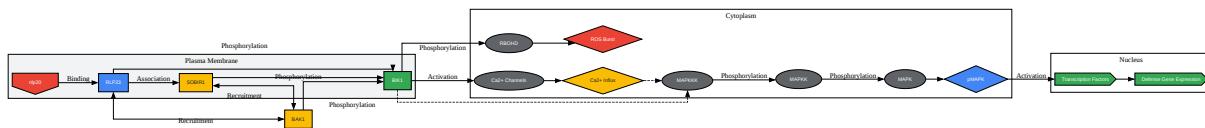
Immune Response	Flg22	Nlp20	Key Findings	Citations
Reactive Oxygen Species (ROS) Burst	Rapid and strong induction	Slower and more prolonged induction	Nlp20-induced ROS burst is generally slower to peak compared to flg22.	[5][6][7]
MAPK Activation (MPK3/6 Phosphorylation)	Rapid and transient activation	Slower and more sustained activation	Flg22 induces a faster phosphorylation of MAPKs, while nlp20 leads to a more prolonged activation state.	[7][8][9]
Membrane Depolarization	Rapid and strong depolarization	Slower and weaker depolarization	Flg22 causes a more significant and faster change in membrane potential.	[7]
Cytosolic Ca ²⁺ Influx	Rapid and transient increase	Slower and more sustained increase	The kinetics of calcium signaling differ, with nlp20 causing a more drawn-out elevation of cytosolic calcium.	[7]

Table 2: Late Immune Responses and Gene Expression

Immune Response/Gen e Expression		Flg22	Nlp20	Key Findings	Citations
Ethylene Production	Strong induction	Weaker induction	Flg22 is a more potent inducer of ethylene biosynthesis.	[10]	
Salicylic Acid (SA) Accumulation	Significant induction	Weaker induction	Flg22 treatment leads to a more substantial increase in SA levels, a key defense hormone.	[10][11]	
Camalexin Production	Weak or no induction	Strong induction	Nlp20 is a stronger inducer of the phytoalexin camalexin.	[10]	
Defense Gene Expression (Transcriptomics)	Broader and stronger induction of differentially expressed genes (DEGs)	Induces a subset of flg22-responsive genes	Flg22 treatment results in a more extensive transcriptional reprogramming. Nlp20-regulated genes are largely a subset of those regulated by flg22.	[5][6][12][13]	
Seedling Growth Inhibition	Strong inhibition	No or weak inhibition	Flg22 has a significant negative impact on seedling growth, a classic PTI-associated	[1][5]	

trade-off, while nlp20 does not typically inhibit seedling growth.

Signaling Pathways


The perception of flg22 and nlp20 at the plasma membrane initiates distinct but converging signaling cascades.

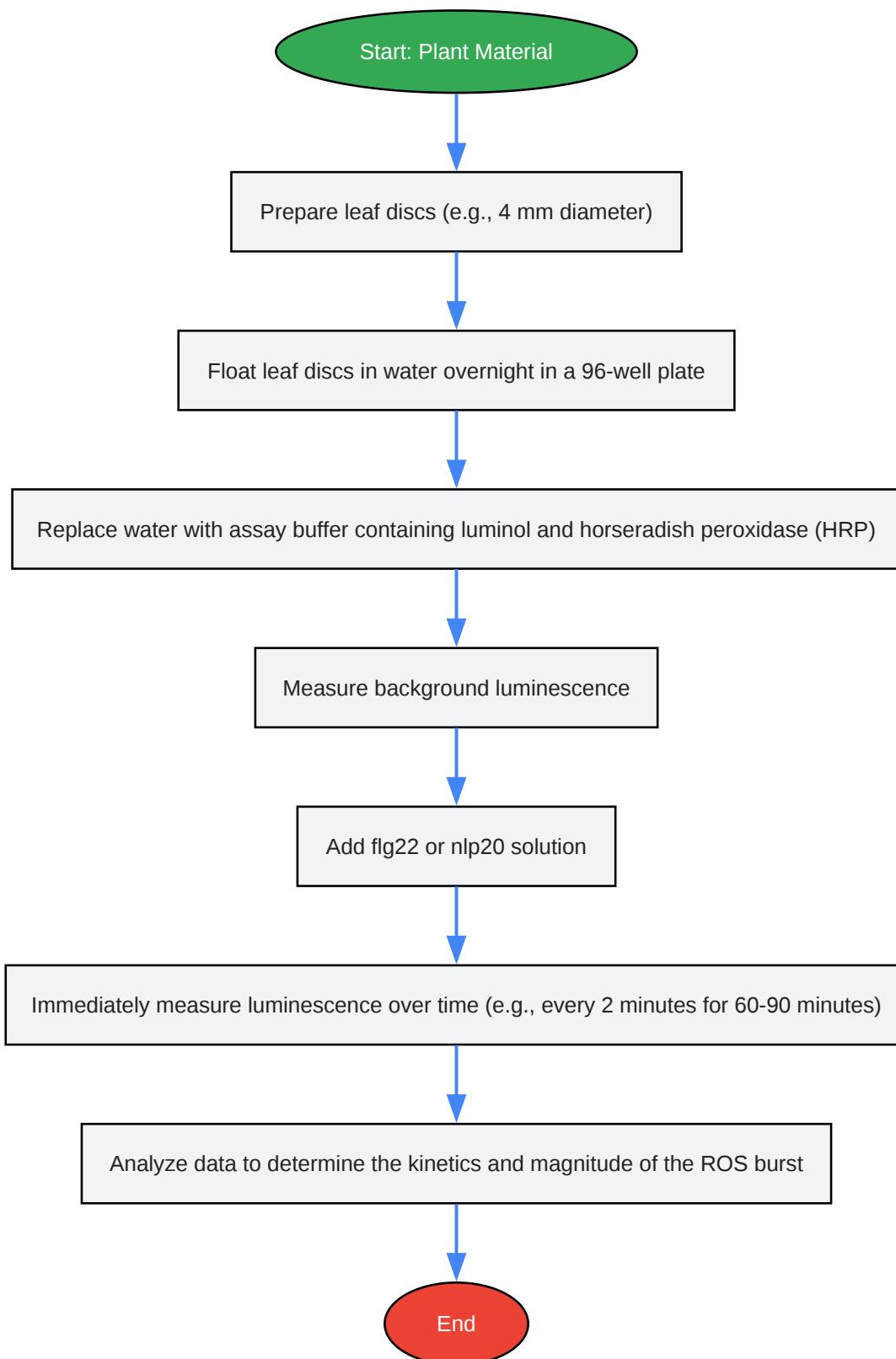
[Click to download full resolution via product page](#)

Caption: Flg22 signaling pathway.

Flg22 is perceived by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).^[2] Ligand binding induces the recruitment of the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), leading to the formation of an active receptor complex.^[3] This complex then phosphorylates and activates BOTRYTIS-INDUCED KINASE 1 (BIK1), which in turn phosphorylates downstream targets such as the NADPH oxidase RBOHD, responsible for the ROS burst, and activates calcium channels.^[3] This cascade ultimately leads to the activation of a MAP kinase cascade and large-scale transcriptional reprogramming.^[14]

[Click to download full resolution via product page](#)

Caption: Nlp20 signaling pathway.

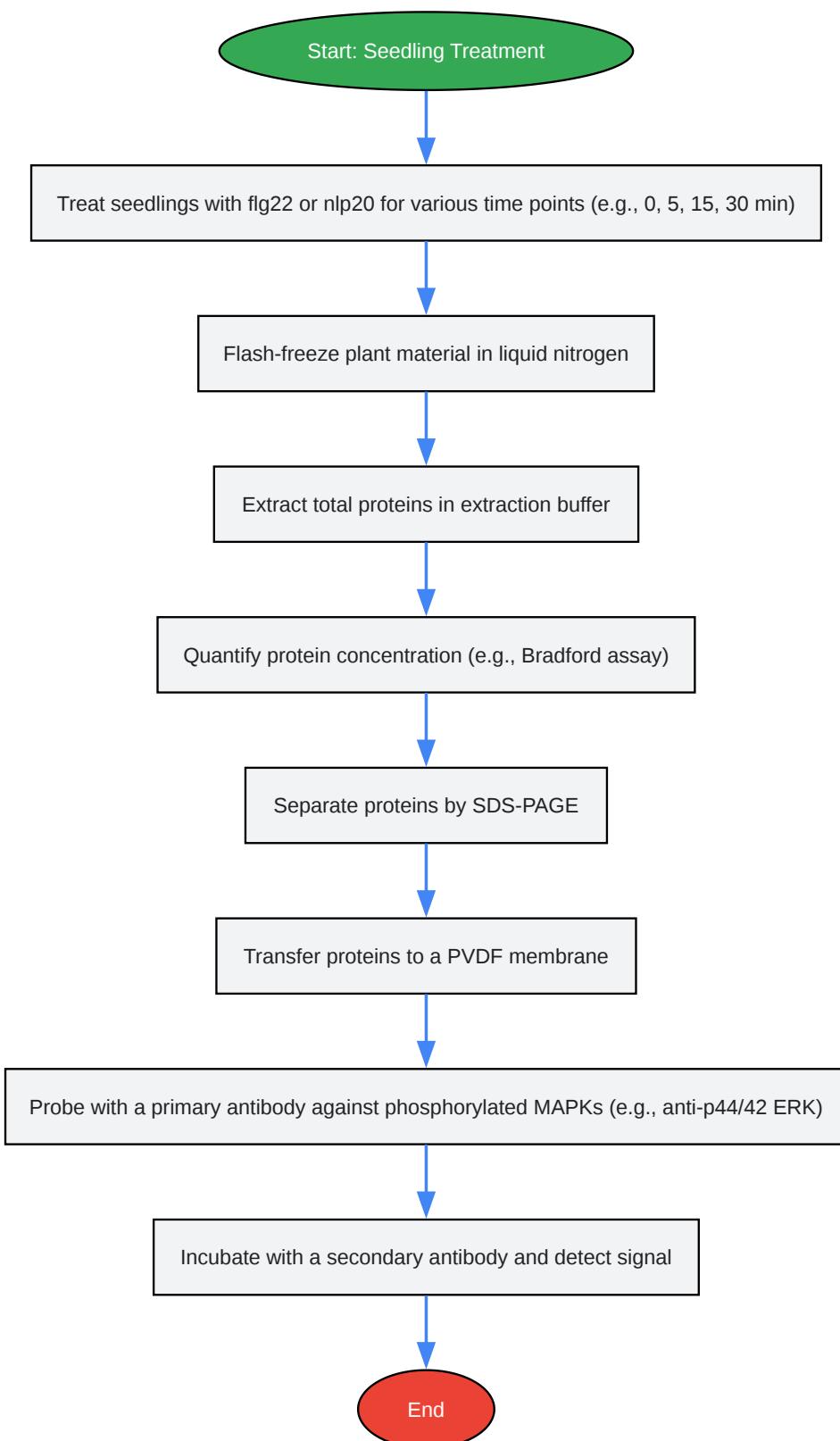

Nlp20 is recognized by the RECEPTOR-LIKE PROTEIN 23 (RLP23), which lacks an intracellular kinase domain.[4] RLP23 constitutively associates with SUPPRESSOR OF BIR1-1 (SOBIR1), and upon nlp20 binding, this complex recruits the co-receptor BAK1.[4] Similar to flg22 signaling, this leads to the activation of BIK1 and downstream signaling events, including the ROS burst, calcium influx, and MAPK activation, although with different kinetics.[7]

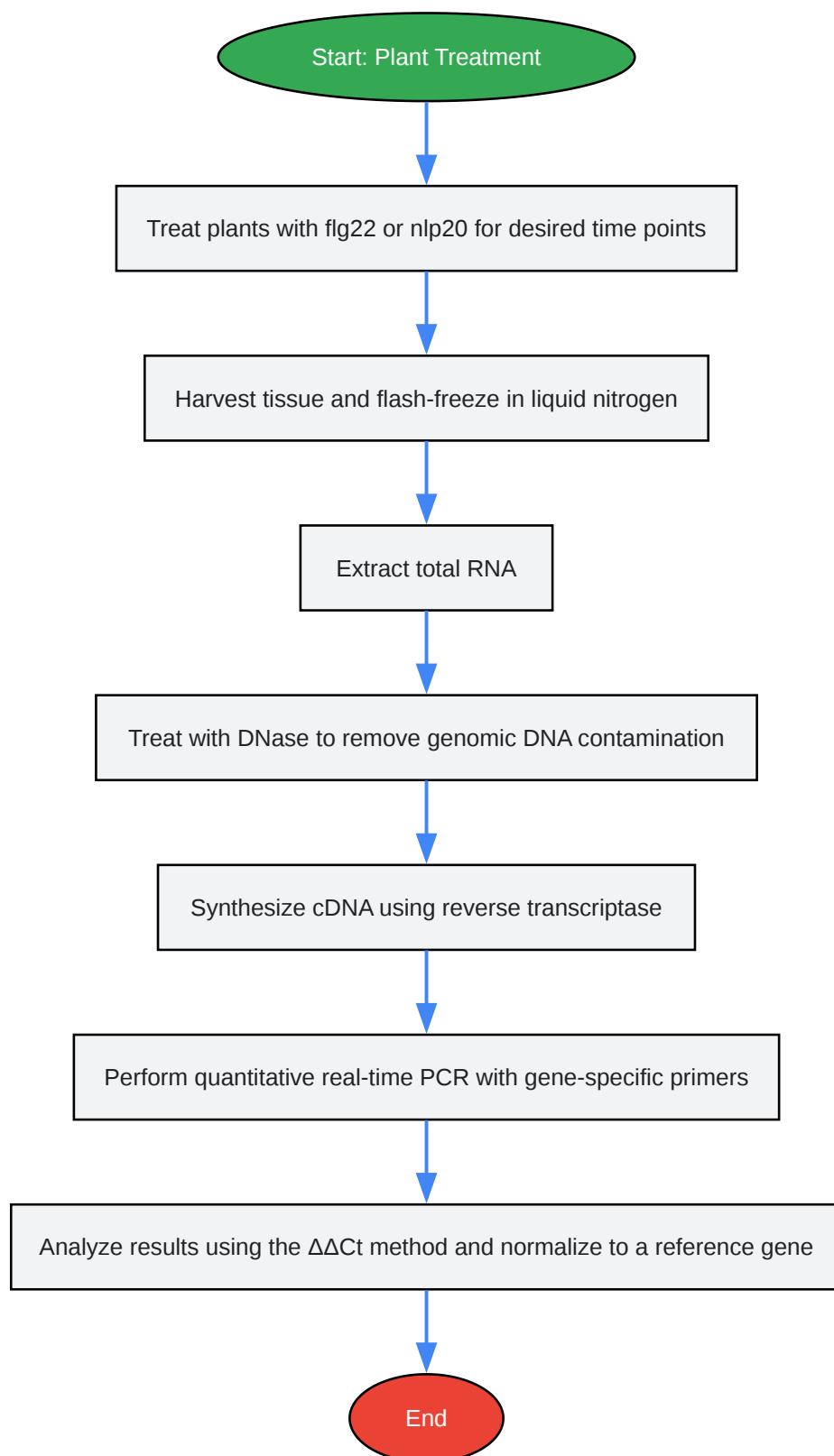
Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

ROS Burst Assay (Luminol-based)

This protocol measures the production of reactive oxygen species in leaf tissue upon elicitor treatment.[15][16][17]


[Click to download full resolution via product page](#)


Caption: ROS burst assay workflow.

- Plant Material: Use leaves from 4- to 6-week-old soil-grown plants.
- Leaf Disc Preparation: Excised leaf discs (e.g., 4 mm diameter) are floated on water overnight in a white 96-well plate to allow recovery from wounding.[\[18\]](#)
- Assay Preparation: The water is replaced with an assay solution containing luminol and horseradish peroxidase (HRP).
- Elicitation: A solution of flg22 or nlp20 is added to the wells to the desired final concentration.
- Measurement: Luminescence is measured immediately and continuously for 60-90 minutes using a plate reader. The resulting data reflects the production of apoplastic ROS.[\[15\]](#)[\[16\]](#)

MAPK Activation Assay (Western Blot)

This protocol assesses the phosphorylation status of MAP kinases, a key step in the signaling cascade.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A conserved peptide pattern from a widespread microbial virulence factor triggers pattern-induced immunity in *Arabidopsis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Flagellin sensing, signaling, and immune responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transcriptional landscape of *Arabidopsis thaliana* pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conservation and divergence of flg22, pep1 and nlp20 in activation of immune response and inhibition of root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of defense response pathways by OGs and Flg22 elicitors in *Arabidopsis* seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Measurement of reactive oxygen species production by luminol-based assay in *Nicotiana benthamiana*, *Arabidopsis thaliana* and *Brassica rapa* ssp. *rapa* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. berthold.com [berthold.com]
- 17. A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. MAPK Activation Assays [bio-protocol.org]
- 22. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the effects of flg22 and nlp20 on plant immunity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612679#comparing-the-effects-of-flg22-and-nlp20-on-plant-immunity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com